N-Methyl-2-(methylsulfonyl)ethanamine
Overview
Description
“N-Methyl-2-(methylsulfonyl)ethanamine” is a chemical compound with the CAS Number: 202197-60-2 . It has a molecular weight of 173.66 . The IUPAC name for this compound is N-methyl-2-(methylsulfonyl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “N-Methyl-2-(methylsulfonyl)ethanamine” is 1S/C4H11NO2S.ClH/c1-5-3-4-8(2,6)7;/h5H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Synthesis Techniques
Microwave Green Synthesis Method : The synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via microwave-assisted aza-Michael addition showcases an efficient approach to obtaining complex molecules. This method highlights the potential of N-Methyl-2-(methylsulfonyl)ethanamine derivatives in streamlining synthetic routes under environmentally benign conditions (Mohyeddine Al-qubati et al., 2020).
Analytical Applications
Detection of Sulfur Mustard Metabolites : A method employing electrospray liquid chromatography-tandem mass spectrometry for analyzing β-lyase metabolites of sulfur mustard in human urine showcases the application of N-Methyl-2-(methylsulfonyl)ethanamine derivatives in forensic and toxicological analysis. This method provides a sensitive and simpler alternative to traditional gas chromatography techniques (R. Read & R. Black, 2004).
Chemical Intermediates
S-Adenosylmethionine Studies : Research on S-adenosylmethionine (SAM) reveals the versatility of sulfonium compounds in biochemistry, including their role as methyl donors and in the synthesis of complex biomolecules. This study indirectly highlights the fundamental chemistry underlying compounds like N-Methyl-2-(methylsulfonyl)ethanamine in biological systems (M. Fontecave, M. Atta, & E. Mulliez, 2004).
Pharmaceutical Synthesis
Surface-Active Properties
Gemini Surfactants Synthesis : The synthesis of sulfobetaine-type zwitterionic gemini surfactants showcases the application of N-Methyl-2-(methylsulfonyl)ethanamine derivatives in creating compounds with unique physicochemical properties. These surfactants have potential applications in detergents, emulsifiers, and in enhancing the efficiency of various industrial processes (Tomokazu Yoshimura et al., 2006).
Safety And Hazards
The safety information for “N-Methyl-2-(methylsulfonyl)ethanamine” indicates that it is dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
N-methyl-2-methylsulfonylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-5-3-4-8(2,6)7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPNZCTVVWEQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397402 | |
Record name | 2-(Methanesulfonyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(methylsulfonyl)ethanamine | |
CAS RN |
202198-18-3 | |
Record name | 2-(Methanesulfonyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methanesulfonylethyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.